5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine
Overview
Description
5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine and chlorine atoms attached to a pyridine ring, along with a pyrrolidine group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Mechanism of Action
Target of Action
Pyrrolidine derivatives, which include 5-bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine, are known to interact with a variety of biological targets due to their versatile scaffold .
Mode of Action
It’s worth noting that pyrrolidine derivatives can participate in various chemical reactions, such as the suzuki–miyaura cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst, leading to the formation of a new carbon-carbon bond .
Biochemical Pathways
It’s known that the compound can be used in the preparation of other compounds via palladium-catalyzed amination, halogen-exchange reaction using anhydrous potassium fluoride, and suzuki coupling with 2,5-dimethoxyphenylboronic acid .
Pharmacokinetics
The physicochemical parameters of pyrrolidine derivatives can be modified to obtain the best adme/tox results for drug candidates .
Result of Action
It’s known that pyrrolidine derivatives can lead to different biological profiles of drug candidates due to their different binding modes to enantioselective proteins .
Action Environment
It’s worth noting that the environmental conditions can significantly impact the effectiveness of chemical reactions, such as the suzuki–miyaura cross-coupling reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine typically involves the halogenation of pyridine derivatives. One common method is the palladium-catalyzed amination of 5-bromo-2-chloropyridine with pyrrolidine. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a palladium catalyst like Pd(PPh3)4 .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation reactions followed by purification processes such as recrystallization or chromatography to achieve high purity levels. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The halogen atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The pyridine ring can undergo oxidation or reduction reactions under appropriate conditions.
Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium hydride or potassium tert-butoxide in solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted pyridine derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of biological receptors and enzymes.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical drugs.
Industry: It is utilized in the development of agrochemicals and dyes.
Comparison with Similar Compounds
5-Bromo-2-chloropyridine: Shares the halogenated pyridine structure but lacks the pyrrolidine group.
3-Bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide: Contains a similar pyridine core with different substituents.
5-Bromo-3-chloro-7-azaindole: Another halogenated heterocyclic compound with a different ring system.
Uniqueness: 5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine is unique due to the combination of halogen atoms and the pyrrolidine group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-bromo-3-chloro-2-pyrrolidin-1-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClN2/c10-7-5-8(11)9(12-6-7)13-3-1-2-4-13/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKCONKTUYCLRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=N2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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